molecular formula C22H22N4O3S2 B2682711 N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-96-0

N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2682711
CAS RN: 941874-96-0
M. Wt: 454.56
InChI Key: GUWSIFSMIZHTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

  • Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , has demonstrated potential in cancer therapy. These analogs are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), with studies showing that some analogs retain the potency of BPTES while offering improved solubility and efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Applications

  • Investigations into novel sulphonamide derivatives, including aminothiazole and amino-oxazole compounds, have highlighted their good antimicrobial activity. Computational and experimental studies provide a foundation for anticipating new compounds with potential antimicrobial applications (Fahim & Ismael, 2019).

Optoelectronic Materials

  • Thiazole-based polythiophenes, synthesized through amidification reactions, have been explored for their optoelectronic properties. These conducting polymers, developed from thiazole-containing monomers, show promise in applications requiring optical band gaps, switching time, and optical contrast, indicating their utility in electronic and photonic devices (Camurlu & Guven, 2015).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes, through hydrogen bonding in the self-assembly process, exhibit significant antioxidant activity, suggesting potential applications in medicinal chemistry and materials science (Chkirate et al., 2019).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-14-6-8-16(9-7-14)24-21(29)13-31-22-26-19(12-30-22)11-20(28)25-18-5-3-4-17(10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSIFSMIZHTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

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